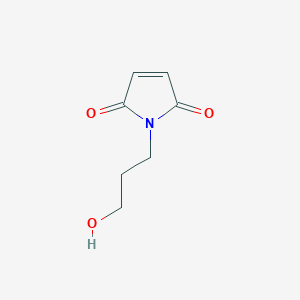

n-(3-hydroxypropyl)maleimide

Description

Significance of Maleimide (B117702) Functionality in Advanced Chemical Synthesis

The maleimide functional group is a cornerstone in advanced chemical synthesis due to its unique reactivity. wikipedia.org The core of its utility lies in the electron-deficient carbon-carbon double bond within the five-membered ring, which makes it highly susceptible to a variety of chemical transformations. specificpolymers.com

Key reactions involving the maleimide group include:

Michael Addition: Maleimides readily react with nucleophiles, most notably with thiols (sulfhydryl groups). The thiol-maleimide Michael addition is a highly efficient and chemoselective reaction that proceeds rapidly under physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond. chemrxiv.orgorganixinc.com This specificity makes it a preferred method for bioconjugation, such as the site-selective modification of cysteine residues in proteins. organixinc.com This technique is fundamental in the creation of advanced therapeutics like antibody-drug conjugates (ADCs) and PEGylated proteins. chemrxiv.orgrsc.org

Diels-Alder Reactions: As a potent dienophile, the maleimide group participates in [4+2] cycloaddition reactions with conjugated dienes. wikipedia.org This reaction is often thermally reversible, a property that is ingeniously exploited in the development of self-healing polymers and other responsive materials. specificpolymers.comresearchgate.net

Polymerization: Maleimides can undergo both free-radical and photopolymerization. specificpolymers.comresearchgate.net They are used as monomers or co-monomers to synthesize high-performance polymers, including thermosets valued for their exceptional thermal stability. specificpolymers.comresearchgate.net Recent advancements have also highlighted their use in creating complex cyclized molecules through annulation reactions, with applications in medicinal chemistry and materials science. rsc.org

The versatility of the maleimide moiety allows chemists and material scientists to construct complex molecular architectures and functional materials with precision. specificpolymers.comresearchgate.net

Overview of N-Substituted Maleimide Derivatives in Contemporary Research

Researchers continuously design and synthesize novel derivatives to meet specific challenges. For example, N-aryl maleimides have been found to react more rapidly with thiols compared to their N-alkyl counterparts, a desirable trait for time-sensitive applications like radiolabelling. mdpi.com The substituent can range from a simple alkyl or aryl group to complex functional units, including:

Fluorescent dyes for labeling and imaging proteins. wikipedia.orgbham.ac.uk

Polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic profiles of therapeutic proteins. wikipedia.org

Biotin for affinity-based purification. wikipedia.org

Reactive groups for creating crosslinked polymers and hydrogels. wikipedia.orgresearchgate.net

These derivatives are instrumental in fields such as drug delivery, diagnostics, and materials science. evitachem.com For instance, specific N-substituted maleimides have been developed as potent and selective inhibitors for enzymes like monoglyceride lipase (B570770) (MGL) and prostaglandin (B15479496) endoperoxide synthases (PGHS). ucl.ac.beacs.org Furthermore, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization employ maleimide-functionalized agents to produce well-defined polymers with specific end-group functionalities. rsc.orgacs.org

Rationale for the Specific Academic Focus on N-(3-Hydroxypropyl)maleimide

This compound has garnered significant academic and industrial interest due to its unique bifunctional nature. It possesses both the highly reactive maleimide ring and a terminal hydroxyl (-OH) group, separated by a flexible three-carbon propyl linker.

This dual functionality is the primary reason for its focused study:

Enhanced Hydrophilicity: The hydroxyl group imparts increased water solubility compared to simple N-alkyl maleimides. This is a critical advantage for bioconjugation reactions, which are typically performed in aqueous buffer systems.

Reactive Versatility: The maleimide core enables covalent attachment to thiol-containing molecules like proteins and peptides. Simultaneously, the hydroxyl group serves as a handle for secondary modification. It can be functionalized further through esterification, etherification, or other reactions, allowing this compound to act as a versatile bifunctional linker or a building block for more complex structures.

Applications in Material Science: This compound is a valuable monomer for creating functional polymers. The hydroxyl group can be used to initiate polymerization or be incorporated into the polymer backbone to create hydrophilic materials with enhanced properties, such as improved thermal stability. evitachem.com It is used in the development of advanced materials including adhesives, coatings, and hydrogels. evitachem.com

Drug Delivery Systems: The unique properties of this compound make it suitable for modifying the surfaces of drug delivery vehicles like liposomes, potentially improving their targeting and mucoadhesive characteristics. wikipedia.org

The combination of a highly selective reactive group for bioconjugation and a secondary point for chemical modification makes this compound a powerful and versatile tool in both life sciences and materials chemistry.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34321-80-7 | evitachem.comalfa-chemistry.com |

| Molecular Formula | C₇H₉NO₃ | evitachem.comalfa-chemistry.com |

| Molecular Weight | 155.15 g/mol | evitachem.comalfa-chemistry.com |

| IUPAC Name | 1-(3-hydroxypropyl)pyrrole-2,5-dione | evitachem.com |

| Synonyms | 3-Maleimidopropanol, N-(3-Hydroxypropyl) maleimide | cymitquimica.com |

| InChI Key | JBESFMOSFGXJEE-UHFFFAOYSA-N | evitachem.comcymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxypropyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h2-3,9H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBESFMOSFGXJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34321-80-7 | |

| Record name | 1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Hydroxypropyl Maleimide and Analogues

Established Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)maleimide is most commonly achieved through two well-established methods: the direct reaction of maleic anhydride (B1165640) with 3-hydroxypropylamine and strategies involving protected maleimide (B117702) precursors.

Synthesis from Maleic Anhydride and 3-Hydroxypropylamine

The most direct and widely used method for synthesizing this compound involves the reaction of maleic anhydride with 3-hydroxypropylamine. evitachem.com This two-step process begins with the formation of the intermediate N-(3-hydroxypropyl)maleamic acid, which is subsequently cyclized to the desired maleimide. ucl.ac.be

The initial reaction is a nucleophilic addition of the amine to the anhydride. This is typically followed by dehydration to close the ring, often facilitated by a dehydrating agent and a catalyst. tandfonline.com Common solvents for this reaction include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), often under reflux conditions to drive the reaction to completion. evitachem.com Optimization of temperature and reaction time is crucial for achieving high purity and yield. evitachem.com

A general procedure involves reacting a substituted aniline (B41778) or an aliphatic amine with maleic anhydride in a solvent like diethyl ether. The resulting N-phenylmaleanic acid intermediate precipitates and can be isolated. This intermediate is then cyclized using acetic anhydride and sodium acetate (B1210297) to form the N-substituted maleimide. ucl.ac.be

| Reactants | Conditions | Product | Yield | Reference |

| Maleic anhydride, 3-hydroxypropylamine | THF or DMF, reflux | This compound | High (with optimization) | evitachem.com |

| Substituted aniline, maleic anhydride | Diethyl ether, then acetic anhydride, sodium acetate | N-phenylmaleimide derivatives | - | ucl.ac.be |

Nucleophilic Substitution Strategies from Protected Maleimide Precursors

An alternative strategy for synthesizing N-substituted maleimides, including this compound, involves the use of protected maleimide precursors. This method is particularly useful when direct synthesis is not feasible or to introduce specific functionalities.

A common approach is the Mitsunobu reaction, which allows for the N-alkylation of maleimide. This reaction typically involves reacting a furan-protected maleimide with an alcohol, such as 1,3-propanediol, in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. evitachem.com The furan (B31954) acts as a protecting group for the maleimide double bond, preventing unwanted side reactions. The protecting group is subsequently removed via a retro-Diels-Alder reaction, typically by heating, to yield the final N-substituted maleimide. researchgate.net

Another method involves the Diels-Alder condensation of maleic anhydride with furan to form a protected adduct. researchgate.netrsc.org This adduct can then be reacted with an appropriate amine. A final retro-Diels-Alder reaction regenerates the maleimide double bond. researchgate.net This three-step procedure is characterized by mild reaction conditions and often results in high yields without the need for extensive purification. researchgate.net The use of 2,5-dimethylfuran (B142691) as the protecting group has also been reported, with the resulting adduct showing stability in concentrated aqueous ammonia. ub.edu

| Precursor | Reagents | Key Steps | Product | Reference |

| Furan-protected maleimide | 1,3-propanediol, triphenylphosphine, DEAD | Mitsunobu reaction, retro-Diels-Alder | This compound | evitachem.com |

| Maleic anhydride | Furan, amine | Diels-Alder, imide formation, retro-Diels-Alder | N-substituted maleimide | researchgate.net |

Advanced Synthetic Approaches for Functionalization

Further functionalization of this compound can be achieved by targeting either the maleimide ring or the hydroxypropyl side chain, allowing for the creation of a diverse range of molecules with tailored properties.

Functionalization via the Maleimide Ring

The double bond of the maleimide ring is highly reactive and susceptible to various addition reactions, making it a prime target for functionalization.

Michael Addition: The maleimide double bond readily undergoes Michael addition with nucleophiles, most notably thiols. sioc-journal.cnorganixinc.com This thiol-maleimide reaction is highly efficient and specific, particularly under physiological conditions (pH 6.5-7.5), forming a stable thioether bond. uu.nl This "click" chemistry is widely exploited in bioconjugation to link molecules to cysteine residues in proteins. organixinc.comnih.gov While highly selective for thiols at neutral pH, the maleimide ring can also react with amines at higher pH values. uu.nl

Diels-Alder Reaction: The maleimide ring can act as a dienophile in Diels-Alder cycloaddition reactions with conjugated dienes. evitachem.com These reactions typically require elevated temperatures, around 130°C, and are often carried out in solvents like mesitylene. evitachem.com This allows for the formation of complex cyclic structures.

Other Reactions: The double bond can also be reduced through hydrogenation. Furthermore, recent research has explored various other functionalization strategies for the maleimide double bond, including oxidative coupling and [3+2] cycloaddition reactions. sioc-journal.cnnih.gov

Functionalization via the Hydroxypropyl Moiety

The hydroxyl group on the 3-hydroxypropyl side chain offers another site for chemical modification.

Esterification and Etherification: The hydroxyl group can be converted into an ester or ether, allowing for the attachment of a wide variety of functional groups.

Substitution: The hydroxyl group can be substituted by other nucleophiles under appropriate reaction conditions. For instance, it can be converted to a leaving group, such as a tosylate or nosylate, to facilitate nucleophilic substitution. rsc.org This allows for the introduction of other functionalities, such as amines or halogens. For example, N-(3-bromopropyl)maleimide can be synthesized, where the bromine atom enables further functionalization.

Polymerization Initiation: The hydroxyl group can be used to initiate polymerization reactions, leading to the formation of polymers with a terminal maleimide group. For example, it can be used to initiate the ring-opening polymerization of 2-ethyl-2-oxazoline (B78409) after conversion to a suitable initiator like a tosylate. rsc.org

Scalability Considerations in Synthetic Production

The industrial-scale production of this compound generally utilizes the direct synthesis from maleic anhydride and 3-hydroxypropylamine due to its efficiency and the availability of starting materials. To enhance efficiency and scalability for large-scale production, process optimization is key. This includes fine-tuning reaction parameters such as temperature, pressure, and catalyst loading.

The implementation of continuous flow reactors and automated systems can significantly improve the efficiency, consistency, and safety of the manufacturing process. Continuous flow chemistry offers advantages such as better heat and mass transfer, precise control over reaction conditions, and the ability to operate at higher concentrations, leading to increased throughput and potentially higher yields. Automated systems can monitor and control the process in real-time, ensuring product quality and minimizing manual intervention. These technologies are crucial for meeting the demands of large-scale production while maintaining high standards of purity and safety.

Bench-Scale Synthesis Optimization

On a laboratory scale, the synthesis of this compound and its hydroxy-alkyl analogues can be achieved through several optimized methods. A direct approach involves the condensation of an amino alcohol with maleic anhydride. nih.gov

A common two-step, one-pot procedure begins with the reaction of maleic anhydride and 3-aminopropanol in a suitable solvent. google.com The initial reaction forms the N-(3-hydroxypropyl)maleamic acid intermediate. google.com The subsequent and critical step is the cyclodehydration of this amic acid. google.com Optimization at the bench scale focuses on the choice of solvent, dehydrating agent or catalyst, and reaction temperature to maximize yield and purity while minimizing side reactions.

Several strategies for the cyclization step have been reported:

Thermal Dehydration: Heating the maleamic acid in a high-boiling solvent such as toluene (B28343) or xylene can effect cyclization. nih.govgoogleapis.com The water generated during the reaction is typically removed by azeotropic distillation using a Dean-Stark apparatus to drive the reaction to completion. google.com

Chemical Dehydration: A dehydrating agent like acetic anhydride in the presence of a base such as sodium acetate can be used. nih.gov However, this method can be harsh and may require extensive purification to remove byproducts. google.com

Acid Catalysis: The use of an acid catalyst is a widely adopted method for promoting the cyclodehydration reaction under milder conditions than thermal methods alone. p-Toluenesulfonic acid (PTSA) is a particularly effective catalyst for this transformation, often used in toluene with reflux conditions. google.comresearchgate.net This method is noted for its simple conditions and applicability to a wide range of substrates. researchgate.net Other acid catalysts, such as sulfuric acid, have also been employed. researchgate.net

Researchers have explored various conditions to optimize the synthesis of N-substituted maleimides. For instance, one method describes reacting maleic anhydride with an alkylamine in toluene at elevated temperatures (90°C) to form the intermediate, which is then cyclized in a higher boiling solvent like dimethylbenzene at 170-180°C. google.com Another approach uses water as a solvent and either microwave irradiation or conventional heating to synthesize N-substituted maleimides from amino acids and maleic anhydride, which could be adapted for amino alcohol substrates. arkat-usa.org

The table below summarizes various bench-scale synthetic conditions for N-substituted maleimides, which are applicable to this compound.

| Method | Reactants | Solvent/Catalyst | Conditions | Key Findings/Yield | Reference |

|---|---|---|---|---|---|

| Direct Condensation | Amino-alcohol, Maleic Anhydride | Toluene | Boiling/Reflux | Direct preparation of hydroxy-alkyl maleimides. | nih.gov |

| Two-Step, One-Pot | Alkylamine, Maleic Anhydride | Toluene / p-Toluenesulfonic Acid (PTSA) | Heating, Reflux | An efficient method that is simple and provides good yields without requiring column chromatography. | google.comresearchgate.net |

| Chemical Dehydration | Maleamic Acid | Acetic Anhydride / Sodium Acetate | - | An effective but potentially harsh method with reported yields of 12-20%. | nih.govresearchgate.net |

| Mitsunobu Reaction | Primary Alcohol, Maleimide | Anhydrous THF / PPh₃, DEAD | Stirring | An alternative route for synthesizing N-alkylmaleimide derivatives. | ucl.ac.be |

| Aqueous Synthesis | Amino Acid, Maleic Anhydride | Water | Conventional Heating | Yields of 83-86% were achieved for N-maleonyl amino acids. | arkat-usa.org |

Industrial Production Methods and Considerations

For the industrial-scale production of this compound, the synthetic route generally mirrors the bench-scale process but with significant optimization for cost, efficiency, safety, and scalability. The reaction between maleic anhydride and 3-aminopropanol remains the core transformation. Key considerations for large-scale synthesis include catalyst selection, solvent recovery, process control, and purification methods. google.comgoogleapis.com

Several catalytic systems have been developed for industrial applications:

Acid Catalysts: As with bench-scale synthesis, acid catalysts are prevalent. A process using p-toluenesulfonic acid in toluene is considered suitable for industrial synthesis due to its simplicity and the ease of magnifying the process. google.com Other acids, such as orthophosphoric acid, have also been patented for this purpose, sometimes used in combination with the amine salt of the raw material. googleapis.com

Metal-Based Catalysts: Patents describe the use of catalysts containing metallic tin, tin oxides, or tin salts of the N-substituted maleamic acid. google.com These catalysts are used in a solvent mixture containing a solvent capable of forming a water azeotrope (like toluene) and an organic aprotic polar solvent. google.com This method is reported to provide the N-substituted maleimide with high selectivity and good yield. google.com

A significant advantage for industrial processes is the ability to perform the reaction in one pot, where maleic anhydride is dissolved in the solvent, the primary amine is added to form the maleamic acid in situ, and then the catalyst is added directly to initiate the dehydration without isolating the intermediate. google.com This streamlines the process and reduces operational costs. Furthermore, the potential for using continuous flow reactors and automated systems can enhance the efficiency, safety, and scalability of the production of this compound. The stability of the catalyst is also a crucial factor, as catalysts that can be recovered and reused in successive reaction cycles significantly reduce production costs. googleapis.com

The table below outlines key aspects of industrial production methods for N-substituted maleimides.

| Method/Catalyst System | Key Features | Advantages for Industrial Scale | Reference |

|---|---|---|---|

| Azeotropic Dehydration with Acid Catalyst (e.g., PTSA) | Uses toluene or xylene to remove water via a Dean-Stark trap. | Reasonable process, simple and readily available raw materials, easy to scale up. | google.com |

| Tin-Based Catalysis | Employs metallic tin, tin oxide, or tin salts in a mixed solvent system. | Produces N-substituted maleimide with high selectivity and good yield; can be done without isolating the maleamic acid intermediate. | google.com |

| Phosphoric Acid / Amine Salt Catalysis | Uses orthophosphoric acid or its amine salt as a stable, reusable catalyst. | Catalyst is highly selective and stable enough to be reused, reducing costs. | googleapis.com |

| Continuous Flow Processing | Reaction is performed in a continuous flow reactor instead of a batch reactor. | Enhanced efficiency, improved process control, and greater scalability. |

Mechanistic Studies of N 3 Hydroxypropyl Maleimide Reactivity

Thiol-Maleimide Michael Addition Reactions

The reaction between the maleimide (B117702) group of N-(3-hydroxypropyl)maleimide and a thiol (sulfhydryl) group proceeds via a conjugate addition mechanism, commonly known as the thiol-maleimide Michael addition. This reaction is highly efficient and specific, forming a stable carbon-sulfur bond. nih.govrsc.org Due to its rapid kinetics and high chemoselectivity under mild, aqueous conditions, it has become a cornerstone reaction in fields like antibody-drug conjugate (ADC) development. rsc.orgnih.gov The fundamental reaction involves the attack of a nucleophilic thiolate anion on one of the carbon atoms of the maleimide's double bond, resulting in the formation of a thiosuccinimide adduct. vectorlabs.com

The pH of the reaction medium has a profound impact on both the rate and the selectivity of the thiol-maleimide conjugation. The reaction's dependency on pH stems from the thiol-thiolate equilibrium. nih.gov The thiolate anion (R-S⁻) is a much stronger nucleophile than its protonated thiol (R-SH) form. Consequently, increasing the pH, which deprotonates the thiol to generate the thiolate, significantly accelerates the reaction rate. nih.govresearchgate.net

However, this pH-dependent acceleration has an optimal range for chemoselectivity. The reaction is highly selective for thiols over amines in a pH range of 6.5 to 7.5. vectorlabs.com Within this window, the reaction with thiols can be up to 1,000 times faster than with corresponding amines. vectorlabs.com As the pH rises above 7.5, the deprotonation of primary amines (e.g., the ε-amino group of lysine) increases their nucleophilicity, leading to competitive side reactions where the amine attacks the maleimide double bond. vectorlabs.com Furthermore, the maleimide ring itself is susceptible to hydrolysis at higher pH values, which can inactivate the compound before it reacts with the intended thiol. vectorlabs.com Therefore, controlling the pH is critical to ensuring a rapid, efficient, and selective conjugation.

| pH | Relative Reaction Rate | Primary Reacting Nucleophile | Chemoselectivity Notes |

|---|---|---|---|

| 5.8 - 6.5 | Slow | Thiol/Thiolate | Reaction is slow due to low thiolate concentration. nih.gov |

| 6.5 - 7.5 | Fast | Thiolate | Optimal range for high chemoselectivity towards thiols. vectorlabs.com |

| > 7.5 | Very Fast | Thiolate and Amine | Decreased chemoselectivity; competitive reaction with amines occurs. vectorlabs.com |

| > 8.5 | Very Fast | Thiolate and Amine | Increased rate of maleimide ring hydrolysis, leading to inactivation. vectorlabs.com |

The Michael addition of a thiol to this compound results in the formation of a succinimide (B58015) thioether, commonly referred to as a thiosuccinimide adduct. nih.gov This initial adduct is formed rapidly under appropriate pH and solvent conditions. vectorlabs.com

Characterization of these adducts is typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the successful conjugation and assess purity. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation, allowing for the direct observation of the protons on the newly formed succinimide ring and the disappearance of the vinyl protons of the maleimide starting material. nih.gov

It is important to note that the thiosuccinimide adduct can undergo further reactions in aqueous solutions. The succinimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH, which opens the ring to form a stable succinamic acid thioether. researchgate.netresearchgate.netresearchgate.net This ring-opened product is generally more stable and is resistant to the reversal of the Michael addition. researchgate.netresearchgate.net

While often considered a stable covalent linkage, the thiosuccinimide bond is known to exhibit reversible behavior under certain conditions, particularly in biological environments. nih.govnih.gov The stability of the adduct is a critical factor, especially in applications like targeted drug delivery, where premature cleavage of the conjugate can lead to off-target effects. researchgate.netnih.gov

The primary pathway for the instability of the thiosuccinimide linkage is through a retro-Michael addition reaction. nih.govnih.gov This process can be initiated in the presence of other nucleophiles, most notably other thiol-containing molecules like glutathione (B108866), which is abundant in the intracellular environment. nih.govnih.gov

The retro-Michael reaction is a β-elimination process that breaks the carbon-sulfur bond, regenerating the original thiol and maleimide. nih.govidexlab.com In the context of a biological system, the regenerated maleimide is then free to react with other available thiols, leading to a phenomenon known as "thiol exchange." nih.govresearchgate.net This can result in the transfer of a conjugated drug from its targeting molecule (e.g., an antibody) to other proteins or small molecules, compromising the specificity of the conjugate. researchgate.net

The rate of the retro-Michael reaction and subsequent thiol exchange depends on the specific structures of the thiol and the N-substituent on the maleimide. udel.edu Model studies using N-ethylmaleimide have shown that conjugates can have half-lives ranging from 20 to 80 hours in the presence of glutathione at physiological pH. nih.gov Efforts to mitigate this instability include strategies that promote the rapid hydrolysis of the succinimide ring post-conjugation or the development of next-generation maleimides designed to form more stable adducts. nih.govresearchgate.net Applying mechanical force, such as through ultrasonication, has also been shown to promote the stabilizing hydrolysis of the succinimide ring over the retro-Michael reaction. nih.gov

| Reaction Pathway | Description | Resulting Product | Stability of Product | Key Influencing Factors |

|---|---|---|---|---|

| Retro-Michael Addition | Reversal of the C-S bond formation (β-elimination). nih.gov | Regenerated Maleimide + Thiol | Unstable Linkage | Presence of competing thiols (e.g., Glutathione). nih.gov |

| Ring-Opening Hydrolysis | Nucleophilic attack by water on a carbonyl of the succinimide ring. researchgate.net | Succinamic Acid Thioether | Stable Linkage (Resistant to reversal). researchgate.netresearchgate.net | Aqueous conditions, pH > 7. vectorlabs.com |

Reversibility and Stability of Thiosuccinimide Linkages

Factors Influencing Thiosuccinimide Hydrolysis and Stability

The reaction of this compound with a thiol-containing molecule results in the formation of a thiosuccinimide adduct via a Michael addition reaction. The stability of this newly formed covalent bond is of critical importance, particularly in fields like bioconjugation, as it is susceptible to two competing pathways: a retro-Michael reaction that cleaves the bond and a hydrolysis reaction that leads to a stable, ring-opened product.

The primary pathway leading to instability is the retro-Michael reaction, where the thiosuccinimide adduct reverts to the original thiol and maleimide. This process, also known as thiol exchange, can lead to the premature release of conjugated cargo, which can compromise the efficacy of targeted therapies and lead to off-target effects.

A competing and stabilizing reaction is the hydrolysis of the thiosuccinimide ring. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the succinimide ring, leading to an irreversible ring-opening and the formation of a stable succinamic acid thioether. This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing long-term stability to the conjugate. nih.govresearchgate.netresearchgate.net

N-Substituent Electronic Effects: The electronic nature of the substituent on the maleimide nitrogen atom plays a dominant role in the rate of hydrolysis. Electron-withdrawing groups (EWGs) significantly accelerate the rate of ring-opening hydrolysis. researchgate.netresearchgate.net Conversely, electron-donating groups (EDGs), such as alkyl groups, result in a much slower rate of hydrolysis. The N-(3-hydroxypropyl) group of this compound is classified as an N-alkyl substituent. Therefore, its thiosuccinimide adducts are expected to undergo hydrolysis at a relatively slow rate compared to adducts formed from N-aryl maleimides. Studies have shown that the hydrolysis of N-alkyl thiosuccinimides can have half-lives on the order of days, whereas N-aryl variants can hydrolyze in a matter of hours. aps.org The sensitivity of the hydrolysis reaction to these electronic effects is greater than that of the thiol-exchange reaction, allowing for the strategic design of maleimides where hydrolysis is favored over cleavage. aps.org

pH of the Medium: The hydrolysis of the thiosuccinimide ring is subject to base catalysis. hyphadiscovery.com The rate of hydrolysis increases significantly with rising pH. In aqueous solutions, the susceptibility of the maleimide ring to hydrolysis increases at pH values above 7.5. vectorlabs.com For thiosuccinimide adducts, conditions of pH 8 or higher are sometimes used to intentionally promote complete ring-opening to ensure conjugate stability. nih.gov

Temperature: As with most chemical reactions, temperature influences the kinetics of both the retro-Diels-Alder reaction and the hydrolysis. Higher temperatures generally accelerate the rate of hydrolysis.

The interplay of these factors determines the fate of the thiosuccinimide linkage. For this compound, being an N-alkyl maleimide, the resulting thiol adducts are relatively resistant to rapid hydrolysis under neutral physiological conditions, which can make them more prone to thiol exchange over time compared to adducts with electron-withdrawing N-substituents.

| N-Substituent Type | Example Compound Adduct | Hydrolysis Half-life (t½) at pH 7.4, 37°C | Stability Characteristic |

| N-Alkyl | N-Ethylmaleimide Adduct | ~27 hours aps.org | Slow hydrolysis, more susceptible to thiol exchange |

| N-Aryl | N-Phenylmaleimide Adduct | ~1.5 hours aps.org | Rapid hydrolysis, enhanced stability |

| N-Aryl (with EWG) | N-(p-Fluorophenyl)maleimide Adduct | ~0.7 hours aps.org | Very rapid hydrolysis, high stability |

| N-Alkyl (with neighboring base) | Diaminopropionic Acid (DPR) derived Adduct | ~2.6 hours nih.gov | Intramolecular catalysis enhances hydrolysis rate |

Diels-Alder Cycloaddition Reactions

This compound as a Dienophile

This compound, like other maleimides, is an excellent dienophile for Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. montana.edu The electron-deficient nature of the double bond in the maleimide ring, caused by the two adjacent electron-withdrawing carbonyl groups, makes it highly reactive toward electron-rich dienes. unito.it

This reactivity allows this compound to readily participate in cycloaddition reactions with a wide variety of dienes, such as furan (B31954), cyclopentadiene, and anthracene (B1667546) derivatives. ucsf.edunih.gov These reactions are often efficient, proceed under mild conditions, and exhibit high atom economy, making them a form of "click" chemistry. unito.itnih.gov The reaction between N-alkyl maleimides and furan derivatives, for instance, is a well-studied process used in the development of thermally reversible materials and for creating complex molecular architectures. unito.itresearchgate.net The presence of the N-(3-hydroxypropyl) substituent, being an alkyl group, does not fundamentally alter the dienophilic nature of the maleimide core, allowing it to undergo these cycloadditions effectively. A study on the closely related N-(2-Hydroxyethyl)maleimide demonstrated its reaction with furfuryl alcohol, highlighting the utility of hydroxyl-functionalized N-alkyl maleimides in these reactions. uc.pt

Stereoselectivity in Cycloaddition: Endo-Exo Isomerism and Substituent Effects

A key feature of the Diels-Alder reaction is its stereoselectivity, leading to the formation of different diastereomers known as endo and exo adducts. nih.gov The terms describe the relative orientation of the dienophile's substituents with respect to the newly formed bicyclic ring system.

The Alder Endo Rule: For many Diels-Alder reactions, there is a kinetic preference for the formation of the endo isomer. montana.edu This preference, known as the Alder endo rule, is often attributed to favorable secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state. nih.gov

Kinetic vs. Thermodynamic Control: The reaction between furan and maleimide derivatives is a classic example of a reaction under kinetic versus thermodynamic control. vectorlabs.commdpi.com

At lower temperatures, the reaction is under kinetic control, and the faster-forming endo adduct is the major product. vectorlabs.comnih.gov

At higher temperatures, the reaction becomes reversible. Since the exo adduct is thermodynamically more stable (due to reduced steric hindrance), the equilibrium shifts, and the exo isomer becomes the major product. vectorlabs.comnih.gov Isomerization from the endo to the exo product typically proceeds through a retro-Diels-Alder reaction of the endo adduct followed by re-cycloaddition. nih.govresearchgate.net

Substituent Effects: The nature of the substituent on the maleimide nitrogen can influence the diastereoselectivity. Studies have indicated that N-alkyl maleimides often show higher diastereoselectivity in cycloadditions with furans compared to N-aryl maleimides under certain conditions. unito.it However, the specific reaction conditions (temperature, solvent, reaction time) are the most dominant factors in determining the final endo:exo ratio. For the reaction between furfuryl alcohol and N-(2-Hydroxyethyl)maleimide, a close analog of this compound, a transition from a kinetically controlled reaction favoring the endo product to a thermodynamically controlled one favoring the exo product was observed as the temperature was increased from 40°C to 76°C. uc.pt

| Diene | Dienophile | Temperature | Control | Major Product | Reference |

| Furan | Maleimide | 25 °C | Kinetic | Endo nih.gov | nih.gov |

| Furan | Maleimide | 90 °C | Thermodynamic | Exo nih.gov | nih.gov |

| Furfuryl Alcohol | N-(2-Hydroxyethyl)maleimide | 40 °C | Kinetic | Endo uc.pt | uc.pt |

| Furfuryl Alcohol | N-(2-Hydroxyethyl)maleimide | 76 °C | Thermodynamic | Exo uc.pt | uc.pt |

Retro-Diels-Alder Reactions for Controlled Release and Deprotection Strategies

The thermal reversibility of the Diels-Alder reaction, particularly for adducts of furan and maleimide, is a highly valuable feature that enables its use in controlled release and deprotection strategies. researchgate.netnih.gov The reverse reaction, known as the retro-Diels-Alder (rDA) reaction, involves the fragmentation of the cyclohexene (B86901) adduct back into its original diene and dienophile components upon heating. montana.edu

This "click-unclick" capability is exploited in various applications:

Thermally Remendable Materials: Polymers cross-linked with furan-maleimide adducts can be "healed" upon damage. Heating the material triggers the rDA reaction, breaking the cross-links and allowing the polymer to flow and fill the crack. Upon cooling, the forward Diels-Alder reaction occurs, reforming the cross-links and restoring the material's integrity. vectorlabs.com

Controlled Release Systems: A drug or other molecule can be attached to a carrier via a Diels-Alder adduct. When the system is exposed to a thermal stimulus, the rDA reaction is initiated, releasing the molecule from its carrier. The release temperature can be tuned based on the specific diene and dienophile pair used. For furan-maleimide adducts, the rDA reaction for the kinetically favored endo isomer typically occurs at lower temperatures (e.g., >60-70°C) than for the more stable exo isomer (e.g., >110°C). researchgate.nethyphadiscovery.com

Protecting Groups: The maleimide double bond is highly reactive toward nucleophiles like thiols. To protect this functionality during synthesis or storage, it can be reacted with a diene like furan or 2,5-dimethylfuran (B142691) to form a stable Diels-Alder adduct. The reactive maleimide can be regenerated just before use by heating the adduct in an appropriate solvent (e.g., toluene (B28343) at 90°C) to induce the rDA reaction. radtech.org This strategy ensures the maleimide is available in its most reactive state for subsequent conjugation reactions.

Reactivity of the Hydroxyl Group

Role in Hydrogen Bonding and Solvation Dynamics

The pendant N-(3-hydroxypropyl) group imparts specific chemical properties to the maleimide molecule, primarily through the reactivity and interactions of its terminal hydroxyl (-OH) group. This group is a potent site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). nih.gov This dual capability significantly influences the molecule's intermolecular and intramolecular interactions, as well as its behavior in different solvent environments.

Intramolecular Hydrogen Bonding: While less likely to be a dominant, stable interaction in this flexible alkyl chain, the potential for transient intramolecular hydrogen bonding exists. This would involve the hydroxyl group forming a hydrogen bond with one of the carbonyl oxygens of the maleimide ring. Such an interaction would require the formation of a medium-sized ring (8-membered), which can be entropically disfavored. However, even transient intramolecular interactions can influence the conformational preferences of the molecule in the gas phase or in non-polar solvents, potentially shielding the polar groups and affecting physicochemical properties. unito.it

The presence of the hydroxyl group provides a reactive handle for further chemical modification, but its primary influence on the mechanistic reactivity of the maleimide core stems from its ability to modulate the local solvent environment and participate in intermolecular hydrogen bonding networks. These interactions can affect the solubility, aggregation state, and ultimately the kinetic profile of reactions involving the maleimide double bond.

Other Covalent Reactivities

Beyond the well-established Michael addition, the maleimide group of this compound can participate in other covalent reactions, notably photochemical crosslinking and radical polymerization. These reactivities expand the utility of this compound in materials science and polymer chemistry.

The carbon-carbon double bond of the maleimide ring is susceptible to photochemical [2+2] cycloaddition reactions upon exposure to UV radiation. This reaction can occur between two maleimide moieties, leading to the formation of a cyclobutane (B1203170) ring and resulting in the crosslinking of molecules functionalized with this compound.

The mechanism involves the photoexcitation of the maleimide to its triplet state, which then reacts with a ground-state maleimide molecule to form a diradical intermediate. Subsequent ring closure of this intermediate yields the stable cyclobutane adduct. This process can be utilized to create hydrogels and other crosslinked polymer networks acs.orgresearchgate.netnih.gov. The efficiency of this photocrosslinking can be influenced by the presence of photosensitizers, although N-alkyl maleimides have been shown to undergo this reaction without the need for an external sensitizer (B1316253) acs.orgresearchgate.net.

Table 2: Photochemical [2+2] Cycloaddition for Crosslinking

| Reactant | Condition | Product | Application |

| Polymer with pendant this compound groups | UV irradiation (e.g., 365 nm) | Crosslinked polymer network | Hydrogel formation, surface modification |

| This compound monomers | UV irradiation in concentrated solution | Oligomers/polymers with cyclobutane linkages | Material synthesis |

This table illustrates the general principle of photochemical crosslinking of maleimides. Specific kinetic data for this compound was not available in the reviewed sources.

N-substituted maleimides, including this compound, can undergo radical polymerization to form polymers with high thermal stability acs.orgacs.orgnih.gov. The polymerization can be initiated by standard radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Initiation: The process begins with the thermal or photochemical decomposition of an initiator to generate free radicals. These primary radicals then add to the electron-deficient double bond of the maleimide ring, forming a new radical species on the beta-carbon relative to the carbonyl groups.

Propagation: The newly formed radical propagates by attacking the double bond of another this compound monomer. This chain-growth process leads to the formation of a polymer chain. The rate of propagation is influenced by factors such as monomer concentration, initiator concentration, and temperature uvebtech.comlibretexts.org. N-substituted maleimides can also be copolymerized with electron-donor monomers, in some cases without the need for a photoinitiator, as the excited maleimide can initiate the polymerization kpi.ua.

Table 3: Radical Polymerization of N-Alkyl Maleimides

| Monomer | Initiator | Solvent | Polymer Properties |

| N-phenylmaleimide | AIBN | Toluene | High thermal stability (Td > 400 °C) |

| N-cyclohexylmaleimide | AIBN | Dioxane | High glass transition temperature (Tg ≈ 200 °C) |

| N-tert-butylmaleimide | AIBN | Benzene | Soluble in common organic solvents |

This table provides examples of the radical polymerization of various N-substituted maleimides to illustrate the general characteristics of the resulting polymers. Specific polymerization kinetics for this compound are not detailed in the provided search results.

An in-depth examination of the polymer science and material applications of this compound reveals its significant utility in advanced polymer synthesis and the fabrication of functional materials. This article focuses specifically on its role in various polymerization techniques and its application in the development of hydrogels through specific crosslinking chemistries.

Biomedical and Bioconjugation Research

Bioconjugation Strategies Utilizing N-(3-Hydroxypropyl)maleimide

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, heavily relies on specific and efficient chemical reactions. This compound leverages the well-established thiol-maleimide reaction to create stable linkages, forming the basis for several strategic applications.

Site-Selective Cysteine Modification in Proteins and Peptides

The cornerstone of this compound's utility is its ability to selectively react with the thiol side chain of cysteine residues in proteins and peptides. This reaction, a Michael addition, is highly specific for thiols under physiological pH conditions (typically pH 6.5-7.5), minimizing off-target reactions with other amino acid residues like lysine. biosyn.com At this pH range, the thiol group exists in equilibrium with its more nucleophilic thiolate form, which readily attacks the electron-deficient double bond of the maleimide (B117702) ring. researchgate.net This process results in the formation of a stable, covalent thioether bond.

The reaction kinetics are generally rapid, with biomolecular rate constants for maleimides and thiols typically ranging from 10² to 10⁴ M⁻¹s⁻¹. nih.gov The specificity of this reaction allows for precise, site-selective modification of proteins, which is crucial for preserving their structure and biological function. By engineering proteins to contain a single reactive cysteine residue at a specific location, researchers can attach this compound with high precision.

Table 1: General Conditions for Cysteine Modification with Maleimides

Parameter Typical Range/Condition Rationale pH 6.5 - 7.5 Optimizes thiol reactivity while minimizing side reactions with amines (e.g., lysine). sigmaaldrich.com Temperature 4°C to Room Temperature (25°C) Balances reaction rate with protein stability. Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 A molar excess of the maleimide reagent drives the reaction to completion. sigmaaldrich.com Reaction Time 2 hours to overnight Sufficient time for the reaction to proceed to high yield. sigmaaldrich.com Reducing Agent (optional) TCEP (tris(2-carboxyethyl)phosphine) Reduces disulfide bonds to free thiols for reaction, without interfering with the maleimide group.

Orthogonal Bioconjugation with Thiol-Containing Biomolecules

The structure of this compound is inherently suited for orthogonal bioconjugation strategies, where multiple, distinct chemical reactions can be performed on the same molecule without interfering with one another. After the maleimide group has been selectively reacted with a cysteine thiol, the terminal hydroxyl group on the propyl chain remains available for subsequent chemical modifications.

This hydroxyl group can serve as a nucleophile or be converted into other functional groups for a secondary conjugation step. For example, it can undergo:

Esterification: Reaction with an activated carboxylic acid (e.g., an NHS-ester) to form a stable ester linkage.

Etherification: Conversion to an ether under appropriate conditions.

Initiator for Polymerization: Modification to create an initiator site for controlled polymerization techniques like ATRP or RAFT. nih.gov

This dual functionality allows for the construction of complex, multifunctional biomolecules. A protein could first be linked via a cysteine residue, and then a second molecule, such as a fluorescent dye, a drug molecule, or a polymer, could be attached via the hydroxyl group. This orthogonal approach is critical for creating sophisticated tools for diagnostics and therapeutics.

Stability of Bioconjugates in Biological Environments

While the thioether bond formed between a maleimide and a thiol is covalent, its stability in biological environments, particularly in plasma, is a significant consideration. The resulting succinimidyl thioether linkage is susceptible to two main degradation pathways:

Retro-Michael Addition: This is a reversal of the initial conjugation reaction, where the thioether bond cleaves, releasing the original thiol and maleimide. The free maleimide can then react with other thiols present in the biological system, such as glutathione (B108866) or serum albumin, leading to off-target effects and loss of the conjugated payload. nih.gov

Hydrolysis: The succinimide (B58015) ring of the adduct can undergo hydrolysis to open the ring, forming a maleamic acid derivative. This ring-opened form is significantly more stable and resistant to the retro-Michael reaction. nih.govresearchgate.net

Research has shown that N-alkyl maleimides, like this compound, form conjugates with variable stability. For instance, some N-alkyl maleimide antibody-drug conjugates have shown significant deconjugation (35-67%) in serum over seven days. researchgate.net The rate of the stabilizing hydrolysis reaction for these adducts is often too slow to effectively prevent the undesirable thiol exchange. nih.gov Strategies to improve stability often focus on modifying the maleimide structure, such as using N-aryl maleimides, which can accelerate the rate of the stabilizing hydrolysis reaction. researchgate.netnih.gov

Table 2: Stability of Maleimide-Thiol Adducts

Maleimide Type Degradation Pathway Key Findings Reference N-Alkyl Maleimide Retro-Michael Addition (Thiol Exchange) Can exhibit 35-67% deconjugation in serum over 7 days. N-Alkyl Maleimide Hydrolysis (Ring-Opening) Ring-opening is often slow, making the conjugate susceptible to thiol exchange before stabilization can occur. nih.gov N-Aryl Maleimide Hydrolysis (Ring-Opening) Electron-withdrawing N-aryl groups accelerate hydrolysis, leading to a more stable, ring-opened adduct and less than 20% deconjugation. [1, 2]

Protein and Peptide Engineering

The ability to precisely modify proteins and peptides is fundamental to creating novel therapeutics, diagnostic agents, and research tools. This compound contributes to this field by providing a reliable method for introducing new chemical functionalities onto these biomacromolecules.

Synthesis of Protein-Polymer and Peptide-Polymer Conjugates

The conjugation of synthetic polymers, such as polyethylene (B3416737) glycol (PEG) or poly[N-(2-hydroxypropyl)methacrylamide] (HPMA), to proteins and peptides is a widely used strategy to improve their therapeutic properties. nih.govnih.gov This process, often called PEGylation or polymer conjugation, can enhance solubility, increase in vivo circulation half-life, and reduce immunogenicity.

This compound can be integrated into polymer-protein conjugate synthesis in two primary ways:

"Grafting From" Approach: The this compound molecule is first attached to the protein via its maleimide end. The exposed hydroxyl group is then chemically modified to become an initiator for a controlled polymerization technique, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). nih.govnih.gov This allows for the polymer chain to be grown directly from the surface of the protein, offering excellent control over the polymer's length and properties.

Table 3: Approaches for Protein-Polymer Conjugation

Approach Description Role of this compound Grafting To A pre-formed polymer with a reactive end-group is attached to the protein. Can be used to create a maleimide-terminated polymer for reaction with a protein's cysteine residue. nih.gov Grafting From A polymerization initiator is attached to the protein, and the polymer is grown from the protein surface. The hydroxyl group can be converted into a polymerization initiator after the maleimide end is attached to the protein. nih.gov

Influence of Polymer Architecture on Conjugate Functionality

The architecture of a polymer conjugated to a biomolecule via a maleimide linker, such as this compound, significantly dictates the functionality, stability, and therapeutic efficacy of the resulting bioconjugate. The arrangement of polymer chains—whether linear, branched, or star-shaped—influences properties like steric hindrance, solubility, and multivalency.

Branched or multi-arm polymer architectures, such as star polymers, offer distinct advantages over their linear counterparts. By attaching multiple polymer arms to a central core, it is possible to create a more compact and densely shielded conjugate. This structure can be more effective at masking the protein surface from the immune system. Furthermore, star polymers functionalized with maleimide groups at their arm-ends can be used to create multimeric protein conjugates, where multiple proteins are attached to a single polymer scaffold acs.orgnih.gov. This approach is particularly valuable for applications where protein oligomerization is key to function, such as with certain enzymes or antibodies nih.gov.

The choice of polymer architecture allows for the fine-tuning of conjugate properties to meet specific therapeutic or diagnostic needs. For instance, studies comparing linear and non-linear polymer architectures have found that despite chemical differences, the interactions leading to the thermal stabilization of protein-polymer conjugates can be conserved researchgate.net.

| Polymer Architecture | Key Characteristics | Impact on Conjugate Functionality | Representative Polymer Examples |

|---|---|---|---|

| Linear | Single, unbranched polymer chain. | Increases hydrodynamic volume, provides steric shielding, improves solubility and circulation time. Can sometimes impede biological activity if not site-specifically conjugated. | Poly(ethylene glycol) (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA) nih.gov |

| Branched (Multi-arm) | Multiple polymer chains extending from a single point. | Offers a more compact structure with higher shielding density compared to linear polymers of similar molecular weight. Can reduce viscosity. | Branched PEG |

| Star-shaped | Multiple linear polymer arms linked to a central core. | Allows for the creation of multimeric conjugates (multiple proteins per polymer). acs.orgnih.gov Provides high-density shielding and can enhance biological activities that rely on protein oligomerization. nih.gov | Star Poly(N-isopropylacrylamide) (pNIPAAm) acs.orgnih.gov |

Drug Delivery Systems

This compound and related maleimide derivatives are integral to the design of sophisticated drug delivery systems. The maleimide group's reactivity enables the stable linkage of therapeutic agents to various carriers, facilitating targeted delivery, controlled release, and response to specific biological stimuli.

Conjugation to Carrier Molecules for Targeted Delivery

Maleimide chemistry is widely employed to attach drugs to carrier molecules like liposomes, nanoparticles, and polymers, enhancing their delivery to specific sites within the body. By modifying the surface of a carrier with maleimide groups, it becomes possible to conjugate targeting ligands such as antibodies or peptides that recognize specific cell surface receptors, for example, on cancer cells.

A notable application is the development of "stealth" liposomes. These are liposomes coated with polymers like PEG to evade the immune system and prolong circulation time pmarketresearch.com. By using a maleimide-functionalized PEG, these liposomes can be further decorated with targeting moieties. For instance, research has demonstrated that modifying pH-sensitive liposomes with a small amount of maleimide-PEG significantly improves their drug delivery efficiency both in vitro and in vivo nih.govnih.govresearchgate.net. These maleimide-modified liposomes showed more rapid internalization into cancer cells and a more potent antitumor effect compared to their unmodified counterparts nih.govresearchgate.net. The maleimide groups on the liposome (B1194612) surface can react with thiol groups present on cell membranes, strengthening the association and promoting uptake nih.gov.

This strategy is also central to the creation of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that targets a tumor-specific antigen pmarketresearch.comnbinno.com. The stability of the linker is crucial, and while the thiosuccinimide bond formed from the maleimide-thiol reaction is generally stable, research has also focused on strategies to prevent its reversal (retro-Michael reaction) to ensure the drug remains attached until it reaches the target nih.govnih.gov.

This compound-Functionalized Hydrogels for Controlled Release

Hydrogels are water-swollen polymer networks that are highly biocompatible and serve as excellent reservoirs for drug delivery nih.govmdpi.com. Functionalizing hydrogel precursors with maleimide groups allows for the creation of cross-linked networks through reaction with thiol-containing molecules. This thiol-maleimide "click" chemistry is advantageous because it proceeds rapidly under physiological conditions without the need for catalysts, making it suitable for encapsulating sensitive biologic drugs like proteins nih.gov.

Hyaluronic acid (HA), a natural polysaccharide found in many tissues, can be chemically modified with maleimide groups to form HA-Mal nih.gov. This maleimide-functionalized HA can then be crosslinked by adding a thiol-containing crosslinker. The resulting hydrogel can be loaded with therapeutic agents. The release of the drug from the hydrogel is governed by diffusion through the polymer mesh and by the degradation of the hydrogel network nih.gov. The mesh size, which dictates the diffusion rate, can be controlled by adjusting the crosslinking density. This platform allows for the sustained and localized release of therapeutics, which is beneficial for applications like wound healing and tissue engineering nih.gov.

Stimuli-Responsive Release Mechanisms (e.g., Redox-Responsiveness)

A key area of advanced drug delivery is the development of "smart" systems that release their payload in response to specific environmental triggers. The tumor microenvironment, for example, is characterized by a significantly higher concentration of reducing agents like glutathione (GSH) compared to the bloodstream. This redox potential difference can be exploited to trigger drug release.

Maleimide-based systems are particularly well-suited for creating redox-responsive carriers. While the primary thiol-maleimide Michael addition reaction forms a stable thioether bond, it is possible to design systems where the linker itself contains a disulfide bond. Disulfide bonds are stable in the bloodstream but are readily cleaved in a reducing environment.

Researchers have developed nanogels and hydrogels that utilize both thiol-maleimide conjugation for fabrication and thiol-disulfide exchange for degradation nih.govrsc.orgrsc.orgacs.org. In one approach, a polymer is synthesized with pendant maleimide groups linked to the backbone via disulfide linkages. These polymers can be crosslinked into nanogels through the stable thiol-maleimide reaction. Once these nanogels are internalized by cancer cells rich in glutathione, the disulfide bonds are cleaved, causing the nanogel to degrade and release its encapsulated drug rsc.orgrsc.org. This dual-chemistry approach provides both a stable drug carrier and a specific, triggered release mechanism, enhancing therapeutic efficacy while minimizing off-target effects rsc.orgrsc.orgnih.gov.

| System Type | Fabrication Chemistry | Release Trigger | Mechanism of Release | Example Application |

|---|---|---|---|---|

| Redox-Responsive Nanogels | Thiol-Maleimide Michael Addition (Crosslinking) rsc.org | High concentration of Glutathione (GSH) in tumor cells. rsc.orgrsc.org | Cleavage of disulfide bonds incorporated within the polymer backbone or crosslinks, leading to nanogel degradation. rsc.orgrsc.org | Targeted delivery of anticancer drugs like docetaxel (B913) to breast cancer cells. rsc.orgrsc.org |

| Redox-Responsive Hydrogels | Michael addition between tetra-arm PEG thiol and maleimide disulfide-terminated PEG. nih.govacs.org | Presence of reducing agents like dithiothreitol (B142953) (DTT) or endogenous GSH. nih.govacs.org | Thiol-disulfide exchange reaction cleaves the disulfide crosslinks, causing the hydrogel to dissolve and release encapsulated macromolecules. nih.govacs.org | Sustained, triggered release of proteins and large macromolecules. acs.org |

| Photo-Responsive Hydrogels | Thiol-Maleimide "Click" Reaction | UV Light Irradiation universiteitleiden.nl | Light-induced isomerization of photo-sensitive moieties (e.g., azobenzene) incorporated in the hydrogel, leading to dissociation of crosslinks and dissolution of the gel. universiteitleiden.nl | Spatially and temporally controlled release of proteins like Green Fluorescent Protein (GFP). universiteitleiden.nl |

Advanced Biomedical Applications

Beyond drug delivery, the unique reactivity of this compound and its analogs enables their use in other sophisticated biomedical applications, such as the development of sensitive diagnostic tools and imaging agents.

Biosensing and Bioimaging Probes

The ability of maleimides to specifically label cysteine residues makes them invaluable for creating probes that can detect, visualize, and quantify proteins and other biological molecules. By conjugating a maleimide group to a fluorescent dye, a quantum dot, or another signaling molecule, a probe can be created that selectively attaches to a target protein.

For example, N-(3-pyrene)maleimide has been used as a fluorescent probe for proteins nih.gov. When the probe reacts with a protein's sulfhydryl group, its fluorescence properties change, allowing for the study of protein structure and conformation. However, it is crucial to ensure the specificity of the reaction, as some maleimide probes can also adsorb to hydrophobic regions of proteins, which could complicate data interpretation nih.gov.

In the realm of bioimaging, maleimide-functionalized conjugated polymer nanoparticles (CPNs™) are used as bright fluorescent labels sigmaaldrich.com. These nanoparticles can be easily conjugated to thiol-containing biomolecules like antibodies, enabling the sensitive detection of specific targets in immunoassays or cellular imaging. The high specificity of the maleimide-thiol reaction is also leveraged in diagnostic assays to immobilize enzymes or antibodies onto sensor surfaces, which enhances the sensitivity and reliability of the detection method pmarketresearch.com.

Tissue Engineering Scaffolds

In the field of tissue engineering, which aims to regenerate or replace damaged tissues, three-dimensional (3D) scaffolds are crucial. ucp.ptmdpi.com These structures provide a temporary template that supports cell adhesion, proliferation, and differentiation, guiding the formation of new functional tissue. mdpi.com this compound is a valuable compound in the fabrication of such scaffolds, particularly in the synthesis of hydrogels. Its maleimide group allows for efficient crosslinking with thiol-containing molecules, such as peptides or polymers, through a Michael addition reaction. This process is instrumental in forming stable, biocompatible hydrogel networks that can serve as effective tissue scaffolds.

Cell Encapsulation and Viability in Hydrogels

Hydrogels functionalized with maleimide groups are extensively used for encapsulating cells to protect them and deliver them to target sites in the body. The crosslinking chemistry involving the maleimide group is particularly advantageous because it can occur under physiological conditions without the need for UV light or photoinitiators, which can generate harmful reactive oxygen species. nih.gov

Research has demonstrated the successful encapsulation of various cell types, including hematopoietic stem cells (HSCs) and mesenchymal stem cells (MSCs), within maleimide-functionalized gelatin (GelMAL) hydrogels. nih.gov These hydrogels can be tuned to have mechanical properties that mimic the native bone marrow environment. Studies have shown high cell viability within these scaffolds. For instance, in one study, the viability of encapsulated murine hematopoietic stem and progenitor cells was quantified after being cultured in GelMAL-DTT hydrogels.

| Hydrogel Composition | Cell Type | Culture Duration | Cell Viability (%) | Reference |

|---|---|---|---|---|

| 3 wt% GelMAL-DTT | Murine Hematopoietic Stem/Progenitor Cells | 24 hours | ~90% | nih.gov |

| 5 wt% GelMAL-DTT | Murine Hematopoietic Stem/Progenitor Cells | 24 hours | ~85% | nih.gov |

Mimicking Extracellular Matrix Properties

The extracellular matrix (ECM) is a complex network of proteins and proteoglycans that provides structural support to cells and regulates their functions, including growth and cell-to-cell interactions. nih.govnih.gov A primary goal in tissue engineering is to create scaffolds that mimic the properties of the native ECM. nih.govmdpi.com

Hydrogels created using maleimide-based chemistry, such as those derived from hyaluronic acid (HA-Mal) and gelatin (Gel-Mal), can be engineered to replicate key features of the ECM. nih.govmdpi.com The tunability of these hydrogels is a significant advantage. By adjusting factors like polymer concentration and crosslinker density, researchers can control the mechanical properties (e.g., stiffness) of the scaffold to match that of the target tissue, from soft brain tissue to rigid bone. mdpi.comnih.gov

Furthermore, the versatility of the maleimide-thiol reaction allows for the incorporation of bioactive motifs, such as cell-adhesive peptides (e.g., RGD sequences), directly into the hydrogel network. nih.gov This chemical modification enables the scaffold to present specific signals to encapsulated or surrounding cells, thereby mimicking the signaling role of the natural ECM and influencing cell behavior and fate. acs.org

Modulation of Biological Pathways and Cellular Functions

The physical and chemical properties of a tissue engineering scaffold can directly influence cellular behavior by modulating intracellular signaling pathways. nih.gov Scaffolds functionalized with this compound can impact a range of cellular functions.

The interaction between cells and the scaffold is mediated by cell surface receptors that recognize adhesive ligands within the matrix. This binding can trigger signaling cascades that affect gene expression and ultimately determine cell fate, such as proliferation and differentiation. acs.org For example, osteogenic differentiation of stem cells can be promoted by scaffolds with stiffness comparable to bone tissue. mdpi.com By controlling the properties of maleimide-crosslinked hydrogels, it is possible to guide the development of specific tissue types. The ability of the ECM to present or release growth factors is a key controlling role in cell development, a function that can be mimicked by tethering growth factors to the hydrogel scaffold. acs.org

Potential in Enzyme Inhibition Studies

The maleimide functional group is known to be a reactive moiety that can covalently interact with nucleophilic groups, particularly the thiol group of cysteine residues in proteins. This reactivity forms the basis for its potential as an enzyme inhibitor.

Studies have identified maleimide and its derivatives, such as N-ethyl-maleimide (NEM), as potent catalytic inhibitors of human topoisomerase IIα, an essential enzyme in DNA replication and chromosome organization. nih.gov The inhibitory action is attributed to the covalent modification of cysteine residues within the enzyme, which reduces its catalytic activity. nih.gov This mechanism is distinct from other inhibitors, highlighting a specific mode of action for the maleimide scaffold. nih.gov Similarly, N-ethylmaleimide has been shown to irreversibly inactivate the cysteine protease papain. researchgate.net

These findings suggest that the maleimide ring structure is a promising scaffold for developing enzyme inhibitors. The specific side chain, such as the 3-hydroxypropyl group in this compound, can be modified to tune the molecule's solubility, cell permeability, and specificity for the target enzyme.

Investigation of Antimicrobial Activities

N-substituted maleimides have emerged as a class of compounds with significant antimicrobial potential. nih.gov Research has shown that various maleimide derivatives exhibit both antibacterial and antifungal properties. nih.govresearchgate.net

Several studies have synthesized and tested N-substituted maleimides against a range of microbial species. Neutral maleimides, in particular, have displayed strong antifungal effects. nih.gov The proposed mechanism of action for their antifungal activity involves the inhibition of enzymes critical for the synthesis of the fungal cell wall, such as β(1,3)glucan synthase. nih.gov The antibacterial activity appears to be more dependent on the specific structure of the N-substituent. nih.gov The maleimide scaffold is considered a promising platform for the development of novel antimicrobial agents. nih.gov

| Compound Class | Activity Type | Mechanism of Action (Proposed) | Minimum Inhibitory Concentration (MIC) Range | Reference |

|---|---|---|---|---|

| Neutral Maleimides | Antifungal | Inhibition of β(1,3)glucan synthase | 0.5-4 µg/ml | nih.gov |

| Maleimide-Drug Derivatives | Antibacterial | Varies based on conjugated drug | Not specified | researchgate.net |

| 3,4-bis(arylthio)maleimides | Antibacterial/Antifungal | Not specified | Not specified | researchgate.net |

Characterization Techniques and Computational Analysis

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in N-(3-hydroxypropyl)maleimide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of this compound. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, each atom in the molecule can be identified, confirming the successful synthesis of the compound.

The ¹H NMR spectrum provides information on the hydrogen atoms (protons) in the molecule. The two protons on the maleimide (B117702) double bond are chemically equivalent and typically appear as a sharp singlet. The protons of the propyl chain appear as distinct multiplets, with their chemical shifts influenced by the adjacent nitrogen atom of the maleimide ring and the terminal hydroxyl group.

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbonyl carbons of the maleimide ring show characteristic downfield shifts, while the olefinic carbons appear in the typical alkene region. The carbons of the propyl chain are observed in the aliphatic region.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Maleimide CH =CH | ~6.70 | s (singlet) | 2H |

| N-CH ₂-CH₂-CH₂-OH | ~3.75 | t (triplet) | 2H |

| N-CH₂-CH ₂-CH₂-OH | ~1.95 | p (pentet) | 2H |

| N-CH₂-CH₂-CH ₂-OH | ~3.65 | t (triplet) | 2H |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Maleimide C =O | ~171.0 |

| Maleimide C H=C H | ~134.2 |

| N -C H₂-CH₂-CH₂-OH | ~36.5 |

| N-CH₂-C H₂-CH₂-OH | ~30.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The key vibrational modes confirm the integrity of the maleimide ring and the presence of the hydroxypropyl substituent.

Key characteristic absorption bands for N-substituted maleimides include the symmetric and asymmetric carbonyl (C=O) stretches, the olefinic C=C stretch, and the C-N-C stretch of the imide ring rsc.org. The presence of the hydroxyl group in the this compound monomer is confirmed by a broad O-H stretching band.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching (broad) | ~3500 - 3200 |

| C-H (alkene) | Stretching | ~3100 - 3000 |

| C-H (alkane) | Stretching | ~2950 - 2850 |

| C=O (imide) | Asymmetric Stretching | ~1770 |

| C=O (imide) | Symmetric Stretching | ~1700 |

| C=C (alkene) | Stretching | ~1640 |

| C-N-C (imide) | Stretching | ~1400 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring the progress of reactions involving the maleimide group, such as polymerization or bioconjugation. The maleimide ring contains a chromophore where the carbon-carbon double bond is in conjugation with the two carbonyl groups. This conjugated system absorbs UV light at a characteristic wavelength, typically around 300 nm acs.orgbiosynth.com.

When the maleimide undergoes a reaction, such as a Michael addition with a thiol or a free-radical polymerization, the C=C double bond becomes saturated. This disrupts the conjugation, leading to a significant decrease in the absorbance at its characteristic wavelength acs.org. By monitoring this decrease over time, the rate and completion of the reaction can be determined quantitatively biosynth.com.

Chromatographic and Electrophoretic Techniques

For polymers synthesized from this compound, chromatographic techniques are indispensable for determining key physical characteristics such as molecular weight and size distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers derived from this compound. This technique separates polymer chains based on their hydrodynamic volume in solution.

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a perfectly uniform (monodisperse) sample, while higher values indicate a broader distribution of chain lengths, which is typical for polymers synthesized via free-radical polymerization.

The following table provides an illustrative example of GPC data for hypothetical batches of poly(this compound) synthesized under different conditions.

Table 4: Illustrative GPC Data for Poly(this compound)

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| P(HPMA)-A | 15,500 | 28,200 | 1.82 |

| P(HPMA)-B | 25,100 | 47,700 | 1.90 |

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of polymer coils or nanoparticles in solution. The method works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles.

Smaller particles diffuse more rapidly, causing faster fluctuations in the scattered light intensity. DLS analysis provides the hydrodynamic diameter (Dh) , which represents the diameter of a hypothetical hard sphere that diffuses at the same rate as the polymer coil in solution. This technique is particularly useful for assessing the size and uniformity of self-assembled polymer structures, such as micelles or nanoparticles, in aqueous environments.

The following table shows a hypothetical example of DLS results for polymers of this compound dispersed in an aqueous solution.

Table 5: Illustrative DLS Data for Poly(this compound) Assemblies in Water

| Sample ID | Z-Average Hydrodynamic Diameter (Dh, nm) | Polydispersity Index (PDI) |

|---|---|---|

| P(HPMA)-A | 125 | 0.15 |

| P(HPMA)-B | 180 | 0.21 |

Gel Electrophoresis (e.g., SDS-PAGE) for Bioconjugate Analysis